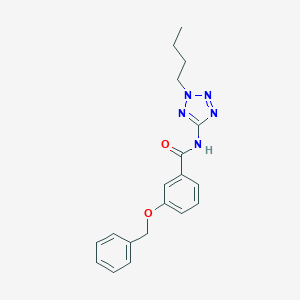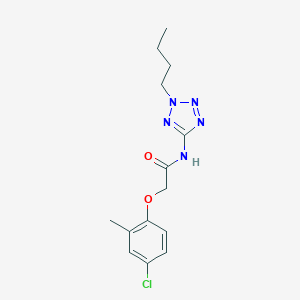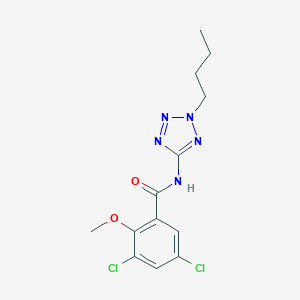![molecular formula C20H18N2O4 B244486 N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244486.png)
N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and plays a critical role in the survival and proliferation of B cells. TAK-659 has been shown to be effective in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide binds to the active site of BTK and inhibits its activity, leading to decreased downstream signaling through the B-cell receptor pathway. This results in decreased proliferation and survival of B cells, which is particularly relevant in B-cell malignancies where BTK is overexpressed.
Biochemical and physiological effects:
In addition to its effects on B cells, N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus. N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide is its specificity for BTK, which may reduce off-target effects compared to other BTK inhibitors. However, N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide has a relatively short half-life, which may limit its efficacy in clinical settings. Additionally, N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide has not been extensively studied in humans, so its safety and efficacy in clinical trials are still being evaluated.
Zukünftige Richtungen
For research on N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide include evaluating its efficacy in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide, as well as its potential for combination therapy with other anti-cancer agents. Finally, studies are needed to better understand the mechanisms of resistance to BTK inhibitors, which may inform the development of new treatments for B-cell malignancies.
Synthesemethoden
The synthesis of N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide involves several steps, starting with the preparation of the key intermediate, 4-methoxy-3-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amino group, which is then acylated with 4-methylbenzoyl chloride. The resulting intermediate is then coupled with 2-furancarboxylic acid to yield N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide has been shown to inhibit BTK signaling, leading to decreased proliferation and survival of B cells. N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide.
Eigenschaften
Molekularformel |
C20H18N2O4 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[4-methoxy-3-[(4-methylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-13-5-7-14(8-6-13)19(23)22-16-12-15(9-10-17(16)25-2)21-20(24)18-4-3-11-26-18/h3-12H,1-2H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
FKIRZWRFOKFSBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)






![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]propanamide](/img/structure/B244424.png)
![3-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244426.png)